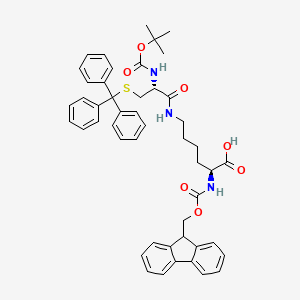

Fmoc-lys(boc-cys(trt))-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H51N3O7S/c1-47(2,3)58-46(56)51-42(32-59-48(33-19-7-4-8-20-33,34-21-9-5-10-22-34)35-23-11-6-12-24-35)43(52)49-30-18-17-29-41(44(53)54)50-45(55)57-31-40-38-27-15-13-25-36(38)37-26-14-16-28-39(37)40/h4-16,19-28,40-42H,17-18,29-32H2,1-3H3,(H,49,52)(H,50,55)(H,51,56)(H,53,54)/t41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIRZVVHIJMLBK-COCZKOEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H51N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

814.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Fmoc Lys Boc Cys Trt Oh As a Multifunctional Amino Acid Derivative

The primary importance of Fmoc-Lys(Boc-Cys(Trt))-OH lies in its capacity to act as a multifunctional scaffold. chemimpex.com The compound is essentially a pre-packaged cassette of two different amino acids, lysine (B10760008) and cysteine, each with its own dedicated and orthogonally protected reactive group. The Fmoc group on the alpha-amino group of lysine is base-labile, typically removed by piperidine (B6355638), which is standard in solid-phase peptide synthesis (SPPS). chemimpex.comiris-biotech.de The Boc group protecting the cysteine's amino group is acid-labile, removed by acids like trifluoroacetic acid (TFA). peptide.com Finally, the trityl group protecting the cysteine's thiol group is also susceptible to acid, but typically requires milder acidic conditions for removal than the Boc group, offering another layer of selective deprotection. cem.com

This multi-tiered protection strategy allows for the sequential and specific unveiling of reactive sites. For instance, after incorporation into a peptide chain via the standard Fmoc-SPPS protocol, the lysine's side chain can be selectively deprotected by removing the Boc group, allowing for the attachment of another molecule, such as a peptide, a small molecule drug, or a labeling agent. Subsequently, the trityl group on the cysteine can be removed to expose the thiol group for further modification, such as disulfide bond formation or conjugation to a surface. This level of control is instrumental in the synthesis of branched, cyclic, and other non-linear peptide structures. iris-biotech.deiris-biotech.de

Role in Contemporary Peptide Synthesis Methodologies

Advanced Approaches to Amino Acid Derivatization for Peptide Synthesis

The creation of non-canonical and multifunctional amino acids is critical for expanding the chemical space of peptides, leading to enhanced biological activity and stability.

Chemoenzymatic and Transition Metal-Mediated Synthetic Routes for Complex Amino Acid Derivatives

The integration of enzymatic and traditional chemical methods offers a powerful approach to the synthesis of complex amino acids.

Chemoenzymatic Synthesis: This approach combines the high selectivity of enzymes with the versatility of chemical reactions. For example, enzymes like ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) can catalyze the asymmetric addition of various substituted 2-aminophenols to fumarate, yielding a range of substituted N-(2-hydroxyphenyl)-l-aspartic acids with excellent enantiomeric excess. nih.gov These enzymatically generated noncanonical amino acids can then be converted into complex heterocycles like dihydrobenzoxazinones through subsequent chemical steps. nih.gov Similarly, the combination of chemical and enzymatic methods has been used to synthesize isotopically labeled aromatic L-amino acids, which are valuable tools for studying enzymatic reaction mechanisms. nih.gov

Transition Metal-Mediated Synthesis: Transition metal complexes are widely used to catalyze the synthesis of complex amino acid derivatives. mdpi.comresearchgate.net For instance, palladium(II) complexes with monoprotected α-amino acids can catalyze the asymmetric activation of C-H bonds to form new C-C bonds with high enantioselectivity. mdpi.com Copper-catalyzed reactions have also been developed for the asymmetric hydroamination of alkenes, providing a route to chiral amines. acs.org These methods leverage the unique reactivity of transition metals to achieve transformations that would be difficult to accomplish with traditional organic synthesis methods. researchgate.netacs.org

Solid-Phase Peptide Synthesis (SPPS) with this compound

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. The use of building blocks like this compound within this framework relies on a carefully orchestrated protecting group strategy.

Principles of Fmoc/tBu Orthogonal Protecting Group Strategy in SPPS

The Fmoc/tBu strategy is a cornerstone of modern SPPS, prized for its orthogonality, which allows for the selective removal of protecting groups without affecting others. peptide.comiris-biotech.dedu.ac.in This approach employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups like tert-butyl (tBu) and trityl (Trt) for permanent protection of reactive side chains. peptide.comresearchgate.net

The orthogonality of this strategy is a key advantage, as it allows for the selective deprotection of the α-amino group after each coupling step without disturbing the side-chain protecting groups. peptide.comiris-biotech.de The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are typically performed in a single step using a strong acid like trifluoroacetic acid (TFA). iris-biotech.deresearchgate.net

| Protecting Group | Chemical Name | Lability | Deprotection Reagent |

| Fmoc | 9-fluorenylmethoxycarbonyl | Base-labile | 20% Piperidine (B6355638) in DMF |

| Boc | tert-butyloxycarbonyl | Acid-labile | Trifluoroacetic Acid (TFA) |

| tBu | tert-butyl | Acid-labile | Trifluoroacetic Acid (TFA) |

| Trt | Trityl | Acid-labile | Trifluoroacetic Acid (TFA) |

Role of Fmoc for α-Amino Protection and its Selective Deprotection

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino function of amino acids in SPPS. du.ac.inaltabioscience.com Its primary role is to prevent the amino group from participating in unwanted reactions during the peptide bond formation. altabioscience.combiosynth.com

Key characteristics of the Fmoc group include:

Stability: It is stable under the acidic conditions used for cleaving some side-chain protecting groups. altabioscience.com

Selective Removal: The Fmoc group is readily removed under mild basic conditions, typically with a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). researchgate.netwikipedia.org This deprotection reaction proceeds via a β-elimination mechanism. peptide.com

Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance, allowing for real-time monitoring of the deprotection step. wikipedia.org

The selective removal of the Fmoc group at each cycle of SPPS is crucial for the stepwise elongation of the peptide chain. biosynth.com

Role of Boc for Lysine Side-Chain Protection and its Selective Deprotection

The tert-butyloxycarbonyl (Boc) group is commonly used to protect the ε-amino group of the lysine side chain. openaccesspub.orgchempep.com This protection is essential to prevent the highly reactive ε-amino group from forming branch points or participating in other side reactions during peptide synthesis. openaccesspub.org

Key features of Boc protection for the lysine side chain include:

Stability: The Boc group is stable to the basic conditions used for Fmoc deprotection, ensuring the integrity of the side-chain protection throughout the synthesis. chempep.com

Selective Deprotection: The Boc group is removed under acidic conditions, typically during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA). openaccesspub.orgchempep.com

Compatibility: Fmoc-Lys(Boc)-OH is a widely used and commercially available building block that is compatible with standard Fmoc-SPPS protocols. chempep.compeptide.com

The use of the Boc group for lysine side-chain protection within the Fmoc/tBu strategy allows for the synthesis of well-defined linear peptides containing lysine residues. chempep.com

Role of Trt for Cysteine Side-Chain Protection and its Selective Deprotection

The trityl (Trt) group is a widely utilized acid-labile protecting group for the thiol side chain of cysteine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). rsc.orgsigmaaldrich.com Its primary role is to prevent the highly nucleophilic thiol group from participating in undesired side reactions, such as alkylation, acylation, and oxidation, during peptide chain elongation. nih.gov The bulkiness of the Trt group also provides steric hindrance, which can be beneficial in certain synthetic contexts.

One of the key advantages of the Trt group is its compatibility with the standard Fmoc SPPS workflow. It is stable under the basic conditions used for Fmoc group removal (typically piperidine in DMF) but is readily cleaved under acidic conditions. sigmaaldrich.com This allows for the simultaneous deprotection of the Cys(Trt) side chain and cleavage of the peptide from most acid-labile resins. sigmaaldrich.comthermofisher.com

Selective deprotection of the Trt group is a critical aspect of its utility, particularly in the synthesis of peptides with multiple disulfide bonds. rsc.orgnih.gov The acid lability of the Trt group can be modulated by the specific cleavage cocktail used. While standard cleavage cocktails containing a high concentration of trifluoroacetic acid (TFA) will remove the Trt group, milder acidic conditions can be employed for its selective removal in the presence of more acid-stable protecting groups. researchgate.net For instance, a low concentration of TFA (e.g., 0.5-1.0%) can selectively cleave the S-Mmt (4-methoxytrityl) group in the presence of the S-Trt group, demonstrating the principle of orthogonal protection. researchgate.net

The cleavage of the Trt group proceeds via the formation of a stable trityl cation. To prevent re-attachment of this cation to the deprotected thiol and to scavenge other reactive species generated during cleavage, a scavenger is essential. sigmaaldrich.comnih.gov Triisopropylsilane (B1312306) (TIS) is a common and effective scavenger that reduces the trityl cation to the inert triphenylmethane. nih.govbachem.com The choice and concentration of the scavenger can be fine-tuned to achieve selective deprotection. nih.gov

It is important to note that the Trt group's hydrophobicity can sometimes influence the solubility and aggregation of the protected peptide. researchgate.net Furthermore, while generally considered orthogonal to the Acm (acetamidomethyl) group, conditions for iodine-mediated disulfide bond formation can lead to the cleavage of both Trt and Acm groups, especially in polar solvents. sigmaaldrich.com

Table 1: Comparison of Cysteine Protecting Groups and their Deprotection Conditions

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality |

| Trityl | Trt | TFA/scavengers (e.g., TIS) bachem.com | Orthogonal to Fmoc, Boc, and some other S-protecting groups under specific conditions. rsc.org |

| Acetamidomethyl | Acm | Iodine, mercury(II) acetate (B1210297), silver(I) tetrafluoroborate (B81430) sigmaaldrich.compeptide.com | Orthogonal to Trt under non-oxidative, mild acid conditions. bachem.com |

| tert-Butyl | tBu | PhS(O)Ph/CH3SiCl3 in TFA nih.gov | Stable under standard TFA cleavage conditions. nih.gov |

| 4-Methoxytrityl | Mmt | 0.5-1.0% TFA in DCM researchgate.net | More acid-labile than Trt, allowing for selective deprotection. researchgate.net |

This table provides a summary of commonly used cysteine protecting groups and their respective cleavage conditions, highlighting the orthogonal nature of the Trt group.

Coupling Efficiency and Minimization of Side Reactions during Incorporation

The successful incorporation of this compound into a growing peptide chain hinges on achieving high coupling efficiency while minimizing potential side reactions. The bulky nature of this branched amino acid derivative presents unique challenges that require careful optimization of coupling conditions.

Racemization of amino acids during peptide synthesis is a significant concern, as it leads to the formation of diastereomeric impurities that are often difficult to separate from the desired product. Cysteine residues are particularly susceptible to racemization, especially during the activation step of the carboxyl group for amide bond formation. The use of carbodiimide-based coupling reagents in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) is a standard approach to suppress racemization. The formation of the active ester with the additive is generally faster than the direct reaction with the amino group, and this intermediate is less prone to racemization.

For sterically hindered amino acids like Fmoc-Cys(Trt)-OH, stronger coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often employed to drive the reaction to completion. However, these powerful reagents can also increase the risk of racemization if not used under optimal conditions, such as in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) and with controlled reaction times and temperature.

The structure of this compound, with a cysteine attached to the lysine side chain, introduces the possibility of forming branched peptide side-products. This can occur if the Boc protecting group on the cysteine's amino group is prematurely cleaved, allowing the growing peptide chain to be extended from this newly available amine.

To prevent this, the choice of an orthogonal protecting group strategy is crucial. The Boc group is labile to strong acids like TFA, while the Fmoc group is removed by a base (piperidine). The Trt group on the cysteine thiol is also acid-labile. The stability of the Boc group under the basic conditions used for Fmac deprotection is generally high, minimizing the risk of forming branched peptides during the standard elongation cycles of SPPS. However, careful handling and ensuring the complete neutrality of the reaction mixture after the deprotection step are essential to prevent any gradual loss of the Boc group.

Furthermore, the purity of the this compound building block itself is critical. Any contamination with the unprotected amine on the cysteine moiety will directly lead to the formation of branched side-products.

Compatibility with Different Resins and Cleavage Conditions

The choice of solid support (resin) and the final cleavage conditions are critical parameters in SPPS that must be compatible with the protecting groups used in the synthesis of peptides containing this compound.

The most commonly used resins for Fmoc SPPS are based on polystyrene (PS) or polyethylene (B3416737) glycol (PEG), such as Wang resin, Rink amide resin, and 2-chlorotrityl chloride (2-CTC) resin. The selection of the resin depends on whether a C-terminal acid or amide is desired.

Wang Resin: This resin yields a C-terminal carboxylic acid upon cleavage with strong acid (e.g., 95% TFA). The cleavage conditions are fully compatible with the deprotection of the Trt and Boc groups.

Rink Amide Resin: This resin is used to generate C-terminal peptide amides. Cleavage from this resin also typically employs a high percentage of TFA, which simultaneously removes the Trt and Boc protecting groups. thermofisher.com

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide under very mild acidic conditions (e.g., 1-3% TFA in DCM). sigmaaldrich.com This feature is particularly advantageous when it is desirable to keep acid-labile side-chain protecting groups like Trt and Boc intact on the cleaved peptide. This allows for subsequent solution-phase manipulations or orthogonal deprotection strategies.

The final cleavage cocktail must be carefully formulated to ensure complete deprotection of the Trt and Boc groups while minimizing side reactions. A standard cleavage cocktail for peptides containing Cys(Trt) is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). sigmaaldrich.com TIS acts as a scavenger to irreversibly trap the trityl cations released during deprotection, preventing their re-attachment to the cysteine thiol. nih.gov The presence of water helps to hydrolyze any remaining protecting groups and can improve the solubility of the cleaved peptide. For peptides containing tryptophan, which is susceptible to alkylation by the trityl cation, the addition of a scavenger like ethanedithiol (EDT) can be beneficial. researchgate.net

Table 2: Resin Compatibility and Cleavage Conditions for Peptides with Cys(Trt)

| Resin | Cleavage Condition | C-Terminal Functionality | Remarks |

| Wang | High % TFA (e.g., 95%) | Carboxylic Acid | Trt and Boc groups are cleaved simultaneously. |

| Rink Amide | High % TFA (e.g., 95%) | Amide | Trt and Boc groups are cleaved simultaneously. thermofisher.com |

| 2-Chlorotrityl Chloride | Mild % TFA (e.g., 1-3%) | Carboxylic Acid | Allows for cleavage with Trt and Boc groups intact. sigmaaldrich.com |

Automation in Fmoc SPPS for Complex Peptide Structures

The synthesis of complex peptides, including those incorporating intricate building blocks like this compound, has been significantly advanced by the advent of automated peptide synthesizers. Automation in Fmoc SPPS offers several advantages, including increased efficiency, reproducibility, and the ability to synthesize long and complex peptide sequences with minimal manual intervention.

Automated synthesizers perform the repetitive cycles of N-terminal Fmoc deprotection, washing, amino acid coupling, and washing in a precisely controlled manner. This is particularly beneficial for complex structures as it minimizes the potential for human error and ensures consistent reaction conditions throughout the synthesis. The use of pre-weighed amino acid cartridges and bulk solvent reservoirs further streamlines the process.

For the incorporation of a sterically hindered and valuable building block like this compound, automated systems can be programmed to use extended coupling times or double coupling cycles to ensure the reaction goes to completion. The precise delivery of reagents and efficient washing steps are critical to prevent side reactions and to ensure the purity of the final peptide.

Modern automated peptide synthesizers are also equipped with features such as real-time monitoring of the deprotection and coupling steps, which can provide valuable feedback on the progress of the synthesis and allow for on-the-fly adjustments to the protocol if needed. This level of control is invaluable when dealing with challenging sequences and complex building blocks. The S-phenylacetamidomethyl (Phacm) group, for instance, has been shown to be a versatile protecting group compatible with both Boc and Fmoc automated synthesis strategies. rsc.org

Solution-Phase Synthesis Considerations for this compound and Intermediates

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis still plays a crucial role, particularly in the large-scale production of peptides and in the synthesis of specific peptide fragments or complex building blocks like this compound itself.

The synthesis of the this compound building block involves a multi-step process in solution. This typically starts with appropriately protected lysine and cysteine derivatives. For example, the lysine side-chain amine can be selectively reacted with a protected cysteine that has an activated carboxyl group. The orthogonality of the protecting groups is paramount to ensure that only the desired amide bond is formed.

Key considerations in the solution-phase synthesis of such intermediates include:

Solubility: The protected amino acids and the resulting dipeptide can have limited solubility in common organic solvents. Finding a suitable solvent system that dissolves all reactants and facilitates the reaction is crucial.

Purification: After each reaction step, the product must be purified to remove unreacted starting materials, reagents, and by-products. This is often achieved through techniques like crystallization, precipitation, or column chromatography. The hydrophobic nature of the Trt and Fmoc groups can be exploited in chromatographic separations.

Stoichiometry and Reaction Conditions: Careful control of the stoichiometry of the reactants and optimization of reaction conditions (temperature, reaction time, choice of coupling reagents and base) are necessary to maximize the yield and purity of the desired product.

Side Reactions: As in SPPS, side reactions such as racemization and the formation of by-products must be minimized. The choice of coupling reagents and the reaction conditions play a significant role in controlling these side reactions.

The synthesis of S-protected cysteamines with trityl and 4-methoxytrityl groups has been achieved through established solution-phase procedures. acs.org These intermediates can then be used in the synthesis of more complex structures.

Applications of Fmoc Lys Boc Cys Trt Oh in the Construction of Complex Peptides and Bioconjugates

Design and Synthesis of Branched Peptides Utilizing Lysine (B10760008) Branching Points

The ε-amino group of the lysine side chain in Fmoc-Lys(Boc-Cys(Trt))-OH provides a convenient point for initiating a second peptide chain, leading to the formation of branched peptides. chempep.com This approach is fundamental to the development of structures like multi-antigenic peptides and dendrimers, and it also enables the creation of peptides with constrained geometries for enhanced biological performance.

Multi-antigenic peptides (MAPs) are dendritic molecules that display multiple copies of a peptide antigen, thereby eliciting a stronger immune response compared to a single peptide chain. lifetein.com The synthesis of MAPs often utilizes a core molecule, typically a branched lysine structure, upon which the antigenic peptides are assembled. lifetein.com Fmoc-protected lysine derivatives are instrumental in building this branched scaffold. lifetein.comgoogle.com By using derivatives with orthogonal protection on the α- and ε-amino groups, such as Fmoc-Lys(Boc)-OH, different peptide sequences can be selectively assembled on each branch. google.com While the synthesis of these complex structures can be challenging due to potential steric hindrance and aggregation, which can lead to lower coupling yields, specialized techniques have been developed to overcome these issues. lifetein.com

| Feature | Description |

| Core Structure | Typically a branched lysine scaffold. |

| Antigen Presentation | Multiple copies of a peptide antigen are displayed. |

| Immunogenicity | Elicits a stronger immune response than single peptide chains. lifetein.com |

| Synthesis | Often employs Fmoc-protected lysine derivatives for scaffold construction. lifetein.comgoogle.com |

Constraining the conformation of a peptide through cyclization can significantly enhance its biological activity and metabolic stability. nih.gov this compound is a key component in strategies designed to achieve controlled cyclization. The presence of both a lysine and a cysteine residue within the same building block provides two distinct reactive handles for forming cyclic structures. Bicyclic peptides, in particular, are gaining attention as potential next-generation pharmaceuticals due to their ability to disrupt challenging protein-protein interactions. iris-biotech.deiris-biotech.de The synthesis of these molecules demands selective reactivities to ensure controlled cyclization, a requirement that can be met by the functionalities present in this compound. iris-biotech.deiris-biotech.de

For instance, a biocompatible stapling reaction can be employed to generate constrained peptides in situ. nih.gov This involves the use of bifunctional reagents that react specifically with two amino acid side chains within a linear peptide to form a macrocycle. nih.gov The strategic placement of residues like cysteine and modified lysine allows for precise control over the geometry of the resulting constrained peptide.

Incorporation into Peptide-Based Therapeutics and Diagnostics

The unique structural features of this compound make it a valuable component in the development of peptide-based drugs and diagnostic agents. chemimpex.comchemimpex.com Its ability to introduce specific chemical functionalities and create constructs with enhanced properties is a significant advantage in this field.

The incorporation of this compound into a peptide sequence allows for the introduction of a free thiol group from the cysteine residue after deprotection. rsc.org This thiol group is a versatile chemical handle that can be used for a variety of modifications, such as the attachment of polyethylene (B3416737) glycol (PEG) chains (PEGylation) to improve a drug's pharmacokinetic profile, or the linkage of cytotoxic agents in the development of antibody-drug conjugates. chempep.com The ability to introduce such functionalities at specific sites within a peptide is crucial for engineering novel peptide drugs with desired properties. chemimpex.com

The use of this compound facilitates the creation of peptide constructs with enhanced functionality and specificity. chemimpex.com For example, the branched structures enabled by this building block can lead to multivalent ligands that bind to their targets with higher avidity. In the realm of diagnostics, this can translate to assays with improved sensitivity and specificity. chemimpex.com Furthermore, the ability to introduce both lysine and cysteine provides multiple points for attaching reporter molecules, such as fluorescent dyes or radioisotopes, which is beneficial for developing advanced diagnostic tools.

Bioconjugation Strategies Employing Cysteine and Lysine Residues

Bioconjugation, the process of linking a peptide to another molecule, is a cornerstone of modern drug development and diagnostics. chemimpex.com The lysine and cysteine residues introduced via this compound offer two of the most reliable and widely used handles for bioconjugation.

The ε-amino group of the lysine side chain can be selectively deprotected and used for conjugation with various molecules, including fluorescent dyes, biotin, or PEG chains. chempep.com Similarly, the thiol group of the cysteine residue, after removal of the trityl protecting group, provides a highly reactive site for conjugation. iris-biotech.deiris-biotech.de Thiol-maleimide chemistry is a common method for achieving stable bioconjugates. iris-biotech.de Furthermore, the 1,2-aminothiol functionality that can be generated is useful for native chemical ligation (NCL), a powerful technique for ligating peptide fragments together. iris-biotech.deiris-biotech.de

| Residue | Reactive Group | Common Conjugation Chemistries | Applications |

| Lysine | ε-amino group | Amide bond formation, NHS ester reactions | Attachment of dyes, biotin, PEGylation chempep.com |

| Cysteine | Thiol group | Thiol-maleimide coupling, disulfide bond formation, native chemical ligation iris-biotech.de | Linking to antibodies, nanoparticles, peptide ligation chemimpex.comiris-biotech.deiris-biotech.de |

Site-Specific Modification of Peptides and Proteins

Site-specific modification is a cornerstone of modern protein chemistry, enabling the creation of bioconjugates with uniform properties and predictable behavior. The challenge lies in directing a modification to a single, predetermined position within a large biomolecule. bionordika.no Orthogonally protected amino acids like this compound are instrumental in achieving this precision during solid-phase peptide synthesis (SPPS). chemimpex.comsigmaaldrich.com By incorporating this building block into a peptide sequence, two distinct and selectively addressable handles—a thiol group from cysteine and an amine group from lysine—are introduced at a specific location. iris-biotech.deiris-biotech.de

This dual functionality allows for the attachment of two different molecules or for a choice of conjugation chemistry at a single site, providing immense flexibility in the design of complex peptides and proteins. chemimpex.comiris-biotech.de

The cysteine residue within the this compound building block provides a powerful handle for bioconjugation through its thiol side chain (-SH). thermofisher.commdpi.com In native proteins, free thiols are relatively rare, making cysteine an ideal target for selective chemical modification. thermofisher.com

During synthesis, the Trityl (Trt) group protects the highly reactive thiol. rsc.org After the peptide chain is assembled, the Trt group can be selectively removed under mildly acidic conditions, typically using trifluoroacetic acid (TFA) in the presence of scavengers, which leaves other protecting groups like Boc intact if desired under specific schemes. This unmasks a free sulfhydryl group at a precise location in the peptide sequence. thermofisher.com This nucleophilic thiol is then available to react with a variety of sulfhydryl-reactive electrophilic groups to form stable covalent bonds. thermofisher.commdpi.com The most common reaction is with maleimide-functionalized molecules, which proceeds via a Michael addition to form a stable thioether linkage. bionordika.noinvivogen.com This strategy is widely employed to attach drugs, imaging agents, or other polymers to peptides and proteins. invivogen.com

| Table 2: Common Thiol-Reactive Functional Groups for Cysteine Conjugation | |

| Thiol-Reactive Group | Resulting Covalent Bond |

| Maleimide | Thioether |

| Haloacetyl (e.g., Iodoacetamide) | Thioether |

| Pyridyl Disulfide | Disulfide (Reversible) |

| Vinyl Sulfone | Thioether |

Data sourced from references thermofisher.cominvivogen.com.

The lysine component of this compound offers an alternative site for conjugation through its ε-amino group. creative-proteomics.comcreativebiolabs.net Primary amines are strong nucleophiles and are frequently targeted for bioconjugation. creative-proteomics.comhuji.ac.il While native proteins often have numerous surface-exposed lysines, leading to heterogeneous products upon conjugation, incorporating this compound allows for the introduction of a unique, selectively addressable lysine amine. invivogen.comcreativebiolabs.net

In this scenario, after the peptide is synthesized, the Boc group protecting the lysine's side-chain amine is removed with acid (e.g., TFA). chempep.com This exposes a primary amine that can be targeted with a wide array of amine-reactive chemical linkers. creative-proteomics.com The most prevalent among these are N-hydroxysuccinimide (NHS) esters, which react efficiently with primary amines at physiological or slightly basic pH to form stable amide bonds. creative-proteomics.comcreativebiolabs.nethuji.ac.il This method provides a robust and reliable way to attach molecules site-specifically.

| Table 3: Common Amine-Reactive Linkers for Lysine Conjugation | |

| Amine-Reactive Linker | Resulting Covalent Bond |

| N-Hydroxysuccinimide (NHS) Ester | Amide |

| Isothiocyanate (ITC) | Thiourea |

| Imidoester | Amidine |

| Aldehyde (via reductive amination) | Secondary Amine |

Data sourced from references creative-proteomics.comcreativebiolabs.nethuji.ac.ilcreative-biolabs.com.

Synthesis of Antibody-Drug Conjugates (ADCs) and Other Therapeutic Bioconjugates

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted therapy, particularly in oncology. invivogen.comcreativebiolabs.net ADCs are complex molecules comprising a monoclonal antibody linked to a potent cytotoxic drug. The precision offered by this compound is highly valuable in this field. chemimpex.com

Traditional ADCs, often created by modifying native lysine or cysteine residues on an antibody, result in a heterogeneous mixture of products with varying drug-to-antibody ratios (DARs) and conjugation sites. bionordika.nocreativebiolabs.net This heterogeneity can impact the ADC's efficacy, pharmacokinetics, and toxicity profile. The use of building blocks like this compound in peptide-based therapeutics or for modifying antibody fragments allows for the creation of homogeneous bioconjugates with a precisely controlled DAR. invivogen.com

For instance, a peptide-based drug can be synthesized incorporating this amino acid. Subsequently, the deprotected cysteine thiol or lysine amine can serve as a specific attachment point for a linker-payload, ensuring that every therapeutic molecule is identical. invivogen.comcreative-biolabs.com Cysteine-based conjugation is particularly common for generating ADCs due to the low natural abundance of free thiols, which allows for more controlled and site-specific attachment of cytotoxic payloads. invivogen.com Similarly, the lysine handle can be used for two-step conjugation strategies, where a linker is first attached to the amine, followed by the attachment of the drug. creative-biolabs.com This precise control is critical for developing next-generation therapeutics with improved safety and efficacy. iris-biotech.deinvivogen.com

Applications in Bioimaging and Affinity Tagging

Beyond therapeutics, the site-specific modification enabled by this compound is widely used in bioimaging and biochemical assays. chemimpex.com The ability to attach reporter molecules, such as fluorescent dyes or affinity tags (e.g., biotin), to a specific site on a peptide or protein is crucial for studying biological processes with high precision. bionordika.nochempep.com

By incorporating this compound into a peptide sequence, a researcher can choose to selectively deprotect either the cysteine or lysine residue to attach a label. For example, after deprotecting the cysteine's thiol group, a maleimide-functionalized fluorescent dye can be conjugated to the peptide for use in cellular imaging or fluorescence resonance energy transfer (FRET) studies. bionordika.noinvivogen.com Alternatively, the lysine's amine can be deprotected and reacted with an NHS-ester of biotin. chempep.com The resulting biotinylated peptide can be used for affinity purification, pull-down assays, or detection using streptavidin-conjugated reporters. This dual-handle approach provides significant versatility for creating sophisticated molecular probes for research and diagnostics. chemimpex.combeilstein-journals.org

Advanced Analytical Characterization of Fmoc Lys Boc Cys Trt Oh and Its Peptide Products

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of Fmoc-Lys(Boc-Cys(Trt))-OH, serving to separate the compound from impurities and, in the case of its peptide products, to analyze the constituent amino acids.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and the final peptide products. Purity levels for this reagent are typically expected to be ≥95%. chemimpex.com Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (often C18) and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724), with additives such as trifluoroacetic acid. nih.gov

The identity of the compound is confirmed by comparing its retention time to that of a known reference standard. The high resolution of HPLC allows for the separation of the main compound from closely related impurities that may arise during synthesis, such as deletion sequences or products with failed deprotection steps in peptide synthesis. ajpamc.com Furthermore, chiral HPLC, using specialized chiral stationary phases, can be employed to determine the enantiomeric purity of the amino acid derivative, a critical parameter since the biological activity of peptides is highly dependent on their stereochemistry. phenomenex.com The presence of the bulky, hydrophobic trityl (Trt) and Fmoc groups significantly influences the retention behavior of the molecule, typically leading to longer retention times in RP-HPLC systems. phenomenex.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 3-5 µm particle size | Separates compounds based on hydrophobicity. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Organic modifier; elution strength is increased by increasing its concentration. |

| Gradient | 5% to 95% B over 20-30 minutes | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV Absorbance at 265 nm | Detects the Fmoc protecting group. |

Ion-Exchange Chromatography for Amino Acid Compositional Analysis

Ion-Exchange Chromatography (IEC) is a robust method for determining the amino acid composition of a final peptide product after it has been synthesized using this compound. 193.16.218 This technique requires the complete hydrolysis of the peptide into its constituent amino acids. Following hydrolysis, the protecting groups (Fmoc, Boc, Trt) are removed.

The resulting mixture of free amino acids is then separated by IEC. This method exploits the different net charges of amino acids at a specific pH. ucl.ac.uk Lysine (B10760008), being a basic amino acid, carries a positive charge at acidic to neutral pH and is typically analyzed using a cation-exchange column. ucl.ac.ukjmb.or.kr The amino acids are eluted from the column by a gradient of increasing ionic strength or pH, which disrupts the electrostatic interactions between the amino acids and the stationary phase. ucl.ac.uk Detection is commonly achieved by post-column derivatization with a reagent like ninhydrin, which reacts with the primary amines of the amino acids to produce a colored compound detectable by UV-Vis spectroscopy. 193.16.218 IEC provides quantitative data on the relative ratios of the amino acids, confirming the correct incorporation of lysine and cysteine into the peptide chain.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide detailed information about the molecular weight, structure, and integrity of this compound and its peptide derivatives.

Mass Spectrometry (MS and LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for the characterization of this compound, providing an exact measurement of its molecular weight. The expected molecular weight of this compound is 814.0 g/mol , corresponding to its molecular formula C₄₈H₅₁N₃O₇S. chemimpex.comiris-biotech.de When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for confirming the identity and purity of the target molecule in a complex mixture. scienceopen.com

For peptide products, tandem mass spectrometry (LC-MS/MS) is essential for sequence verification. nih.gov In this technique, a peptide ion is selected and fragmented, typically through collision-induced dissociation (CID). nih.gov The fragmentation primarily occurs at the peptide bonds, generating a series of characteristic fragment ions, known as b- and y-ions. youtube.com The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the de novo sequencing of the peptide. The presence of the modified lysine residue can be confirmed by a characteristic mass shift in the fragment ions containing this residue. The analysis of these fragmentation patterns provides unambiguous confirmation that the this compound building block was correctly incorporated into the desired peptide sequence. nih.govnih.gov

| Property | Value | Method of Determination |

|---|---|---|

| Molecular Formula | C₄₈H₅₁N₃O₇S | Elemental Analysis / High-Resolution MS |

| Molecular Weight (Monoisotopic) | 813.350 g/mol | Mass Spectrometry |

| Molecular Weight (Average) | 814.01 g/mol | Mass Spectrometry |

| Primary Fragmentation Sites (in Peptides) | Peptide (amide) bonds | Tandem MS (e.g., CID, HCD) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound. nmims.edu Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are used to confirm the precise atomic connectivity and spatial arrangement of the molecule. nih.govcore.ac.uk

¹H NMR spectra provide information on the number and chemical environment of protons, with characteristic signals appearing for the aromatic protons of the Fmoc and Trt groups, the aliphatic protons of the lysine and cysteine side chains, and the methyl protons of the Boc group. mdpi.com ¹³C NMR spectroscopy complements this by identifying all unique carbon atoms in the molecule, including the carbonyl carbons of the protecting groups and the carboxylic acid. scienceopen.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), are used to establish proton-proton coupling networks, confirming the structure of the individual lysine and cysteine residues. core.ac.uk This comprehensive analysis confirms that the Boc-Cys moiety is correctly attached to the epsilon-amino group of the lysine side chain and that all other protecting groups are in their correct positions.

| Molecular Moiety | Proton Type | Expected Chemical Shift (δ) ppm |

|---|---|---|

| Fmoc Group | Aromatic Protons | 7.2 - 7.9 |

| Trityl (Trt) Group | Aromatic Protons | 7.1 - 7.5 |

| Lysine Backbone | α-CH | ~4.0 - 4.5 |

| Lysine Side Chain | CH₂ Groups | ~1.2 - 3.2 |

| Cysteine Backbone | α-CH | ~4.2 - 4.7 |

| Cysteine Side Chain | β-CH₂ | ~2.7 - 3.1 |

| Boc Group | (CH₃)₃ | ~1.4 |

UV-Vis and Fluorescence Spectroscopy for Derivatized Amino Acid Detection

UV-Vis and fluorescence spectroscopy are primarily used as detection methods coupled with HPLC for the analysis of this compound and its peptide products. The utility of these techniques is owed almost entirely to the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is a potent chromophore and fluorophore. nih.gov

In UV-Vis spectroscopy, the Fmoc group exhibits strong absorbance in the ultraviolet region, with a maximum absorbance typically observed around 265 nm. shimadzu.com This allows for sensitive and quantitative detection during HPLC analysis. nih.gov Fluorescence spectroscopy offers even greater sensitivity and selectivity. shimadzu.com The Fmoc group can be excited with UV light (e.g., at 266 nm), and it will emit light at a longer wavelength (e.g., 315 nm). nih.govshimadzu.com This method is particularly advantageous for detecting trace amounts of Fmoc-containing compounds, making it ideal for purity analysis and reaction monitoring in peptide synthesis. While native amino acids generally have poor UV absorbance (except for aromatic ones), the Fmoc derivatization makes them easily detectable. wiley.comnih.gov

| Detection Method | Wavelength (nm) | Relative Sensitivity | Application |

|---|---|---|---|

| UV-Vis Absorbance | λₘₐₓ ≈ 265 nm | Good | Quantitative HPLC analysis, purity assessment. |

| Fluorescence | Excitation ≈ 266 nm / Emission ≈ 315 nm | Very High | Trace-level detection, high-sensitivity analysis. |

Electrophoretic Techniques

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) separates analytes based on their charge-to-mass ratio. In the case of this compound, the primary source of charge is the carboxyl group, which will be deprotonated at neutral to alkaline pH, rendering the molecule negatively charged.

Influence of pH on Electrophoretic Mobility:

The effective electrophoretic mobility (µeff) of the compound is highly dependent on the pH of the background electrolyte (BGE). At low pH values, the carboxyl group will be protonated, and the molecule will be neutral, exhibiting no migration in the electric field, moving only with the electroosmotic flow (EOF). As the pH increases above the pKa of the carboxyl group, the molecule will gain a negative charge, and its mobility towards the anode will increase.

Challenges in CZE Analysis:

The large, hydrophobic protecting groups (Fmoc, Boc, and Trt) can present challenges in CZE. These groups can lead to aggregation and adsorption onto the inner wall of the fused silica (B1680970) capillary, resulting in poor peak shape, low efficiency, and poor reproducibility. The use of organic modifiers, such as acetonitrile or methanol, in the BGE can help to mitigate these hydrophobic interactions.

A hypothetical analysis of similar protected amino acids by CZE could yield the following results, illustrating the impact of charge and size.

| Compound | Molecular Weight (g/mol) | Charge at pH 7.4 | Hypothetical Migration Time (min) | Hypothetical Electrophoretic Mobility (10-9 m2V-1s-1) |

|---|---|---|---|---|

| Fmoc-Gly-OH | 297.31 | -1 | 5.2 | -35.1 |

| Fmoc-Lys(Boc)-OH | 468.54 | -1 | 7.8 | -23.5 |

| Fmoc-Cys(Trt)-OH | 585.71 | -1 | 9.5 | -19.3 |

| This compound | 814.01 | -1 | 12.1 | -15.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the searched literature. The migration times and mobilities are estimated based on general principles of CZE, where for a given charge, larger molecules exhibit slower migration.

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a mode of CE that utilizes surfactants to form micelles in the BGE. This technique is particularly well-suited for the analysis of both charged and neutral compounds and can effectively address the challenges posed by the hydrophobicity of this compound.

In MEKC, separation is based on the differential partitioning of the analyte between the aqueous mobile phase and the hydrophobic interior of the micelles. The highly hydrophobic Fmoc and Trityl groups of this compound would be expected to strongly interact with the micellar phase.

Separation Principle in MEKC:

Anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) are commonly used. The negatively charged SDS micelles migrate against the EOF. Neutral analytes that partition more into the micelles will have longer migration times. For an anionic analyte like the deprotonated this compound, its migration will be influenced by both its intrinsic electrophoretic mobility and its partitioning into the micelles.

The use of MEKC can significantly improve the resolution and peak shape for hydrophobic molecules like this compound and related peptide products by preventing their interaction with the capillary wall.

Illustrative MEKC Separation Parameters:

A typical MEKC method for the analysis of Fmoc-amino acid derivatives might employ the following conditions.

| Parameter | Condition |

|---|---|

| Capillary | Fused silica, 50 µm i.d., 50 cm total length (40 cm effective) |

| Background Electrolyte | 25 mM Borate buffer, pH 9.2, containing 50 mM SDS |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV at 214 nm |

Note: This table represents typical starting conditions for MEKC analysis of Fmoc-derivatized amino acids and would require optimization for the specific analysis of this compound.

Analysis of Peptide Products

Emerging Research Directions and Future Perspectives

Development of Novel Protecting Group Chemistries Compatible with Fmoc-Lys(Boc-Cys(Trt))-OH

The combination of Fmoc, Boc, and Trityl (Trt) groups in this compound provides a robust, orthogonal protection scheme. However, the pursuit of greater efficiency, novel side-chain modifications, and milder deprotection conditions continues to drive the development of new protecting groups. Research is focused on alternatives that can offer different cleavage mechanisms and compatibilities, thereby expanding the complexity of peptide structures that can be synthesized.

For instance, the 4-methyltrityl (Mtt) group is an alternative for protecting the ε-amino group of lysine (B10760008). nih.gov Its key advantage is its orthogonality with Boc and tBu groups, as it can be selectively removed under mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), without affecting the peptide backbone or other acid-labile groups. nih.gov Similarly, groups like allyloxycarbonyl (Aloc), which is removed by palladium catalysts, and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde), removed with hydrazine, offer alternative orthogonal strategies for lysine side-chain protection. researchgate.net

For the cysteine thiol, while the Trt group is common, alternatives are being explored to mitigate issues like racemization during coupling. nih.gov The acetamidomethyl (Acm) group is one such alternative, which is stable to TFA and can be removed with mercury(II) acetate (B1210297) or iodine. nih.gov The 4-methoxytrityl (Mmt) group offers higher acid lability than Trt and can be removed with as little as 1% TFA, enabling selective on-resin deprotection for cyclization or conjugation. researchgate.net The development of such diverse protecting groups enhances the strategic possibilities for synthesizing complex peptides, including branched, cyclic, or multi-functionalized structures originating from a Lys-Cys core.

| Amino Acid | Protecting Group | Common Abbreviation | Typical Cleavage Conditions | Key Features |

|---|---|---|---|---|

| Lysine (ε-amino) | tert-Butoxycarbonyl | Boc | Strong acid (e.g., neat TFA) | Standard, acid-labile protection. nih.gov |

| Lysine (ε-amino) | 4-Methyltrityl | Mtt | Mildly acidic (e.g., 1-2% TFA in DCM) | Orthogonal to Fmoc, Boc, and tBu; allows selective deprotection on-resin. nih.gov |

| Lysine (ε-amino) | Allyloxycarbonyl | Aloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Orthogonal to acid- and base-labile groups; incompatible with sulfur-containing residues. researchgate.netmit.edu |

| Cysteine (thiol) | Trityl | Trt | Strong acid (e.g., TFA with scavengers) | Commonly used, bulky, acid-labile. researchgate.netnih.gov |

| Cysteine (thiol) | Acetamidomethyl | Acm | Iodine, mercury(II) acetate | Stable to TFA; allows for selective disulfide bond formation. nih.gov |

| Cysteine (thiol) | 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA in DCM) | More acid-labile than Trt; useful for on-resin modifications. researchgate.net |

Integration with Non-Canonical Amino Acid (ncAA) Incorporations

The expansion of the genetic code to include non-canonical amino acids (ncAAs) is a powerful tool for protein engineering, allowing for the introduction of novel chemical functionalities into peptides and proteins. mdpi.com This technology typically relies on engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pairs that can incorporate an ncAA in response to a reassigned codon, such as the amber stop codon. mdpi.comunipd.it

While direct synthesis of a building block like this compound containing an ncAA is one approach, an alternative and emerging strategy involves its use as a scaffold for post-synthetic modification. The orthogonally protected lysine side chain can be selectively deprotected on the solid support, revealing a primary amine. This amine can then be coupled with an ncAA or a molecule that mimics an ncAA's functionality. This chemo-selective strategy bypasses the need for complex bio-engineering and allows for the precise placement of functionalities like bio-orthogonal handles (e.g., azides or alkynes for click chemistry), photo-crosslinkers, or fluorescent probes.

This integration provides a powerful hybrid approach, combining the precision of solid-phase peptide synthesis (SPPS) with the expanded chemical diversity offered by ncAAs. For example, after synthesizing a peptide chain using this compound, the Boc group on the lysine side chain could be removed, and an azide-containing ncAA like Nε-((2-azidoethoxy)carbonyl)-L-lysine (Azk) could be attached. korea.ac.kr This would create a specific site for subsequent conjugation via click chemistry, all while the cysteine residue remains protected for other modifications or disulfide bond formation.

| Non-Canonical Amino Acid (ncAA) | Key Functionality | Potential Application |

|---|---|---|

| Azido-lysine (Azk) | Azide group | Bio-orthogonal "click" chemistry reactions (e.g., with alkynes). korea.ac.kr |

| Propargyl-lysine | Alkyne group | Bio-orthogonal "click" chemistry reactions (e.g., with azides). |

| p-Benzoyl-phenylalanine (Bpa) | Benzophenone group | UV-activated photo-crosslinking to study protein-protein interactions. |

| Dansyl-alanine | Dansyl fluorophore | Incorporation of a fluorescent probe for imaging or binding studies. |

Expanding Applications in Material Science and Nanotechnology

The unique chemical properties of lysine and cysteine residues make peptides containing them highly valuable in material science and nanotechnology. The thiol group of cysteine can form strong covalent bonds with gold surfaces, making it an ideal anchor for functionalizing gold nanoparticles (AuNPs) or surfaces. nih.govconsensus.app The primary amine of the lysine side chain can provide aqueous solubility, act as a point for further conjugation, or modulate surface charge. nih.gov

Peptides synthesized using this compound are well-suited for these applications. After synthesis and deprotection, the free cysteine thiol can be used to immobilize the peptide onto a gold substrate, while the lysine side chain can be used to attach therapeutic agents, targeting ligands, or imaging agents. mdpi.com This strategy is central to the development of advanced nanomedicines for targeted drug delivery and diagnostics. mdpi.com

Furthermore, peptides containing both lysine and cysteine are being explored for the creation of self-assembling biomaterials. mdpi.com Under specific conditions (e.g., pH or ionic strength changes), these peptides can spontaneously organize into well-defined nanostructures such as nanofibers, nanotubes, or hydrogels. nih.govnih.gov The Lys-Cys motif can be critical in this process, with cysteine's ability to form intermolecular disulfide bonds providing covalent cross-linking for hydrogel stabilization, and lysine's charge influencing the morphology and properties of the assembled material. mdpi.com These materials have significant potential in tissue engineering, regenerative medicine, and controlled-release drug delivery systems. nih.gov

| Application Area | Role of Lys-Cys Motif | Example |

|---|---|---|

| Nanoparticle Functionalization | Cysteine thiol anchors peptide to nanoparticle surface (e.g., AuNPs); Lysine provides solubility and points for further modification. nih.govnih.gov | Creating targeted drug delivery vehicles by attaching a targeting peptide and a drug to the same nanoparticle. mdpi.com |

| Biomaterial Surface Coating | Peptides self-assemble on surfaces, anchored by cysteine, to create biocompatible or anti-fouling coatings. nih.gov | Coating medical implants to improve biocompatibility and reduce rejection. |

| Self-Assembling Hydrogels | Intermolecular disulfide bond formation via cysteine oxidation provides covalent cross-linking; Lysine influences gel properties. mdpi.com | Injectable hydrogels for localized drug delivery or as scaffolds for tissue regeneration. nih.gov |

| Biosensors | Immobilization of peptides on sensor surfaces to capture specific analytes. | Peptide-functionalized gold nanoparticles for colorimetric assays. nih.gov |

Computational Chemistry and Modeling for Peptide Design and Synthesis Optimization

Computational chemistry and molecular modeling have become indispensable tools for modern peptide science. These methods allow researchers to predict and analyze the behavior of complex peptides at an atomic level, accelerating design and troubleshooting synthesis. For peptides containing the Lys-Cys linkage derived from this compound, computational tools offer several key advantages.

Synthesis Optimization: Computational models can help optimize the solid-phase peptide synthesis process. For example, they can predict sequences prone to aggregation during synthesis, a common problem that leads to low yields and purity. By understanding the intermolecular interactions that drive aggregation, synthesis protocols can be modified (e.g., by changing solvents or using different coupling reagents) to minimize this issue.

Rational Design of Functional Peptides: A particularly exciting frontier is the use of computation to guide the rational design of peptides with novel functions. Researchers have successfully used computational methods to design peptide sequences containing cysteine and lysine that create a specific microenvironment to facilitate a desired chemical reaction, such as selective ligation with a small molecule probe. nih.gov This approach moves beyond simply mimicking nature to engineering peptides with bespoke functionalities for applications in chemical biology and therapeutics.

| Computational Method | Application in Peptide Science | Relevance to Lys-Cys Peptides |

|---|---|---|

| Molecular Dynamics (MD) Simulation | Predicting peptide conformation, flexibility, and binding to targets. researchgate.net | Modeling the structure of cyclic peptides formed via disulfide bonds; assessing the impact of lysine side-chain modifications. |

| Peptide-Protein Docking | Predicting the binding mode and affinity of a peptide to a receptor protein. acs.org | Designing therapeutic peptides that target specific protein surfaces. |

| Free Energy Calculations | Quantitatively predicting the binding affinity (e.g., ΔG) of a peptide to its target. researchgate.net | Ranking different peptide designs to prioritize synthesis of the most promising candidates. |

| Quantum Mechanics (QM) | Modeling chemical reactions, such as bond formation or cleavage. | Investigating the mechanism of disulfide bond formation or side-chain reactions. |

Q & A

Q. How should Fmoc-Lys(Boc-Cys(Trt))-OH be incorporated into solid-phase peptide synthesis (SPPS) protocols?

- Methodological Answer : this compound requires sequential deprotection strategies. The Fmoc group on the α-amino is removed using 20% piperidine in DMF, while the Boc group on Lys and Trt on Cys remain intact. Post-synthesis, the Boc group is cleaved with 95% trifluoroacetic acid (TFA), and the Trt group on Cys is removed under milder acidic conditions (e.g., 1% TFA in dichloromethane). Ensure orthogonal protection to avoid premature deprotection .

Q. What analytical methods are critical for verifying the purity and stereochemical integrity of this compound?

- Methodological Answer : Use reversed-phase HPLC (≥99% purity) to assess chemical purity and chiral chromatography (≥99.8% enantiomeric purity) to confirm stereochemical integrity. Mass spectrometry (MS) validates molecular weight. For stability, monitor thermal decomposition via differential scanning calorimetry (DSC) and ensure storage at -20°C in anhydrous conditions .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store lyophilized powder under inert gas (argon/nitrogen) at -20°C, shielded from light and moisture. Reconstitute in dry DMF or DCM immediately before use. Avoid prolonged exposure to basic conditions (e.g., piperidine) to prevent Trt-group migration .

Advanced Research Questions

Q. How can discrepancies in nanoparticle size distributions during Fmoc-Cys(Trt)-OH-based drug delivery system synthesis be resolved?

- Methodological Answer : Particle size variability (e.g., 243–750 nm) arises from synthesis methods (manual vs. microfluidic) and concentration effects . Optimize flow rates in microfluidic devices to enhance mixing homogeneity. For manual synthesis, use sonication to reduce agglomeration. Validate reproducibility via dynamic light scattering (DLS) across three independent batches .

Q. What strategies prevent side reactions during orthogonal deprotection of Boc and Trt groups in complex peptide sequences?

- Methodological Answer : Use scavengers (e.g., triisopropylsilane) during Boc deprotection to minimize carbocation-mediated side reactions. For Trt removal, employ low-temperature (0–4°C) acidic conditions (1% TFA) to reduce acidolysis of adjacent groups. Monitor reaction progress via LC-MS to detect incomplete deprotection or Trt migration .

Q. How can this compound be applied in pH-responsive drug delivery systems?

- Methodological Answer : The Trt group on Cys enables pH-sensitive disulfide bond formation in core-shell nanoparticles. At tumor microenvironment pH (6.5–7.0), Trt deprotection triggers drug release. Design microfluidic reactors to control particle size (542 nm optimal for cellular uptake) and polydispersity (PDI <0.1) .

Data Contradiction Analysis

Q. Why do manual and microfluidic synthesis methods yield opposing trends in nanoparticle size for Fmoc-Cys(Trt)-OH?

- Methodological Answer : Manual agitation at 0.1 mg/mL produces larger particles (750 nm) due to uneven mixing, while microfluidic flow (Re > 200) reduces aggregation (542 nm). At higher concentrations (0.5 mg/mL), manual methods favor smaller particles via kinetic trapping, whereas microfluidic systems stabilize intermediate sizes. Reconcile data by standardizing shear stress and residence time .

Experimental Design Considerations

Q. What steps ensure reproducibility in peptide conjugates containing this compound?

- Methodological Answer : Pre-activate the carboxyl group with HBTU/HOBt in DMF for 5 min before coupling. Use a 3-fold molar excess of this compound relative to resin-bound peptide. Confirm coupling efficiency via Kaiser test or FT-IR for unreacted amines. For long sequences, incorporate pseudoproline dipeptides to reduce aggregation .

Tables for Key Data

Table 1 : Nanoparticle Size and PDI Under Varying Synthesis Conditions

| Concentration (mg/mL) | Method | Avg. Size (nm) | PDI |

|---|---|---|---|

| 0.1 | Manual | 750 | 0.09 ± 0.008 |

| 0.1 | Microfluidic | 542 | 0.26 ± 0.07 |

| 0.5 | Manual | 510 | 0.15 ± 0.02 |

| 0.5 | Microfluidic | 550 | 0.12 ± 0.03 |

Table 2 : Deprotection Conditions for Key Protecting Groups

| Protecting Group | Cleavage Reagent | Time (min) | Temperature |

|---|---|---|---|

| Fmoc | 20% piperidine/DMF | 10–20 | RT |

| Boc | 95% TFA + 2.5% H2O | 30 | RT |

| Trt (Cys) | 1% TFA/DCM + 2% triisopropylsilane | 10 | 0–4°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。